1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
Description
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a sulfonamide derivative featuring a piperidine ring substituted with methyl groups at the 3- and 5-positions and a 4-methoxy-2,5-dimethylphenylsulfonyl moiety. Its structural complexity arises from the sulfonyl bridge connecting the aromatic and heterocyclic components, which influences physicochemical properties such as solubility, stability, and bioavailability.
Properties
Molecular Formula |
C16H25NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-11-6-12(2)10-17(9-11)21(18,19)16-8-13(3)15(20-5)7-14(16)4/h7-8,11-12H,6,9-10H2,1-5H3 |
InChI Key |
QFSZVGRULBOARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exerts its effects involves interactions with specific molecular targets and pathways
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfonylpiperidine Derivatives
*Calculated based on molecular formula C₁₆H₂₃NO₃S.
Key Observations:
Phenyl Ring Modifications :
- The 4-methoxy-2,5-dimethylphenyl group in the target compound introduces electron-donating methoxy and methyl groups, enhancing lipophilicity compared to electron-withdrawing substituents like nitro or chloro in analogs (e.g., 4-chloro-3-nitrophenyl derivative) .
- The 4-isothiocyanatophenyl variant (QZ-2353) replaces methoxy with an isothiocyanate group, enabling covalent binding to biological targets, a feature absent in the target compound .
Methyl group positioning affects hydrogen-bonding capacity and interactions with chiral centers in biological systems.
Physicochemical Properties: The 4-chloro-3-nitrophenyl analog has a higher molecular weight (~387.8 g/mol) due to nitro and chloro groups, which may reduce aqueous solubility compared to the methoxy-dimethyl variant .
Biological Activity
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is with a molecular weight of 456.6 g/mol. The compound features a sulfonyl group attached to a piperidine ring and exhibits structural characteristics that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole moieties have shown promising results against various pathogens. The mechanism often involves the inhibition of specific enzymes critical for microbial survival .
Anticonvulsant Activity
A series of related compounds have been evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) model in Wistar rats. Certain derivatives demonstrated potent anticonvulsant effects without significant neurotoxicity at high doses . This suggests that modifications in the structure can enhance the therapeutic profile while minimizing side effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. For example, sulfonamide derivatives are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition has implications for treating conditions like autoimmune diseases and certain cancers .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, compounds similar to 1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine were tested against both Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent response with notable inhibition zones observed at higher concentrations .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) production and enhancing antioxidant defenses .
Data Summary Table
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
